Feudomycin B
Overview
Description
Feudomycin B is a natural product antibiotic that was first isolated from a strain of Streptomyces in 1991. It belongs to the family of macrolide antibiotics and has a unique structure that distinguishes it from other macrolides. Feudomycin B has been the subject of extensive research due to its potent antibacterial activity against a range of Gram-positive bacteria.
Scientific Research Applications
Applications in Medicine
Feudomycin B’s structural similarity to anthracyclines, known for their antitumor properties, suggests potential applications in cancer therapy. Its ability to form complexes with cations could be leveraged to target cancerous cells .
Use in Agriculture
While specific applications of Feudomycin B in agriculture are not detailed in the search results, similar compounds produced by actinobacteria are used as fungicides. Feudomycin B could potentially have applications in protecting plants against pathogens or enhancing plant growth .
Biotechnological Applications
Feudomycin B’s complex molecular structure and biological activity make it a candidate for various biotechnological applications, such as the production of bioactive compounds or as a model compound for studying microbial interactions .
Environmental Science
In environmental science, Feudomycin B could be studied for its effects on microbial communities in soil and water ecosystems, particularly in relation to antibiotic resistance spread and microbial ecology .
Material Science
Feudomycin B’s properties might be explored in material science for the development of new materials with antibacterial properties, which could be used in medical devices or as coatings to prevent bacterial growth .
Chemical Engineering
In chemical engineering, Feudomycin B could be used to develop processes for the synthesis of complex organic compounds, leveraging its molecular structure for catalytic or synthesis applications .
Mechanism of Action
Target of Action:
Feudomycin B, also known as (8S,10S)-10-((3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-8-(2-oxopropyl)-5,12-naphthacenedione, is a natural product with potent antibacterial properties . Its primary targets are bacterial cells, fungi, and higher eukaryotic cells.
Mode of Action:
Feudomycin B exerts its antimicrobial effects by inhibiting protein synthesis. Specifically:
- Interference with Protein Synthesis : Feudomycin B disrupts bacterial cell membranes, affecting ion transport and membrane potential. This disruption ultimately leads to cell death.
properties
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOUBQUQZFFVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000469 | |
Record name | 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Feudomycin B | |
CAS RN |
79438-97-4 | |
Record name | Feudomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079438974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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